4-bromobenzenecarboximidothioic acid
Description
4-Bromobenzenecarboximidothioic acid is a brominated aromatic compound containing both a carboxylic acid derivative (imidothioic acid group) and a bromine substituent. Brominated aromatic acids are widely utilized in organic synthesis, pharmaceuticals, and materials science due to their reactivity and stability .
Properties
IUPAC Name |
4-bromobenzenecarboximidothioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrNS/c8-6-3-1-5(2-4-6)7(9)10/h1-4H,(H2,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIPANIYQEBQYGC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=N)S)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C(=N)S)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromobenzenecarboximidothioic acid typically involves the following steps:
Formation of Carboximidothioic Acid Group: This step involves the introduction of the carboximidothioic acid group to the brominated benzene ring. This can be achieved through various methods, including the reaction of the brominated benzene with thiourea in the presence of a base such as sodium hydroxide (NaOH).
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and subsequent functional group transformations under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Bromobenzenecarboximidothioic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives using oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Reduction: Reduction reactions can convert the carboximidothioic acid group to amine derivatives using reducing agents like lithium aluminum hydride (LiAlH₄).
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents such as sodium methoxide (NaOCH₃).
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Lithium aluminum hydride (LiAlH₄)
Substitution: Sodium methoxide (NaOCH₃)
Major Products Formed
Oxidation: Sulfonic acid derivatives
Reduction: Amine derivatives
Substitution: Various substituted benzene derivatives
Scientific Research Applications
4-Bromobenzenecarboximidothioic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-bromobenzenecarboximidothioic acid involves its interaction with specific molecular targets and pathways. The bromine atom and carboximidothioic acid group can participate in various chemical interactions, influencing the compound’s reactivity and biological activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key properties of 4-bromobenzenecarboximidothioic acid analogs based on the provided evidence:
Key Findings:
Substituent Effects: The bromine atom in 4-bromobenzoic acid enhances electrophilic aromatic substitution reactivity compared to non-halogenated analogs. This property is critical in Suzuki coupling and other cross-coupling reactions .
Thermal Stability :
- 4-Bromobenzoic acid exhibits a high melting point (255°C), typical of brominated aromatics due to strong intermolecular halogen bonding . In contrast, 4-benzoylbenzoic acid melts at 198–200°C, likely due to reduced symmetry and weaker crystal packing .
Hazard Profile: 4-Bromobenzoic acid is classified as non-hazardous under CLP regulations, whereas 4-(bromomethyl)benzaldehyde lacks comprehensive toxicological data, necessitating caution during handling .
Functional Group Reactivity :
- The aldehyde group in 4-(bromomethyl)benzaldehyde makes it more reactive toward nucleophiles (e.g., amines, alcohols) compared to carboxylic acid derivatives .
Research Implications and Limitations
- Synthetic Applications : Brominated benzoic acids are pivotal intermediates in drug discovery (e.g., NSAID derivatives) and agrochemicals. The imidothioic acid variant may offer unique reactivity in thiourea or thioamide synthesis.
- Data Gaps : The provided evidence lacks direct studies on this compound, necessitating extrapolation from structural analogs. Properties like solubility, pKa, and spectroscopic data remain speculative.
Notes
Regulatory and safety data for structurally related compounds vary significantly, emphasizing the need for compound-specific testing.
Further research is required to validate the hypothesized properties of this compound, particularly its stability and biological activity.
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